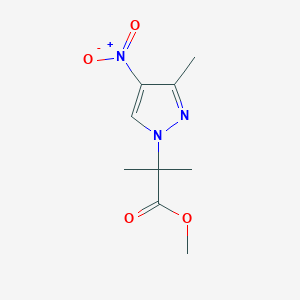

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Hydrogen-Bonding Properties

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate demonstrates interesting hydrogen-bonding properties. Studies have shown that molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit polarized structures and are linked into chains or sheets by various hydrogen bonds. This characteristic is crucial in understanding molecular interactions and crystal structure formations (Portilla et al., 2007).

Corrosion Inhibition

Compounds similar to this compound, such as BT36 and BT43, have been synthesized and shown to be effective corrosion inhibitors for steel in hydrochloric acid solutions. This application is significant in industrial settings, particularly in protecting metal surfaces (Missoum et al., 2013).

Catalytic Properties

Pyrazole-based ligands, which are structurally related to this compound, have been synthesized and evaluated for their catalytic properties. Copper (II) complexes of these compounds showed potential in catalyzing oxidation reactions, an aspect important for chemical synthesis and industrial applications (Boussalah et al., 2009).

Synthesis of Nitro and Amino N-heterocycles

The compound's derivatives have been used in the synthesis of nitro and amino N-heterocycles. These heterocycles are significant in the development of pharmaceuticals and various organic compounds, showcasing the compound's relevance in medicinal chemistry (Takagi et al., 1987).

Renewable Levulinic Acid Derivatives

Research has been conducted on efficiently converting levulinic acid into derivatives that include pyrazole and isoxazole compounds. These derivatives are crucial for developing new types of drugs and materials (Flores et al., 2014).

Imaging Hypoxia in Tumor Tissue

Compounds structurally similar to this compound have been synthesized for imaging hypoxic tumor tissue. This research is pivotal in the medical field, particularly for cancer diagnosis and treatment monitoring (Malik et al., 2012).

Mechanism of Action

Target of Action

It is known that compounds containing imidazole, a similar heterocyclic compound, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .

Biochemical Pathways

It is known that imidazole derivatives can affect a variety of pathways, leading to a range of biological activities .

Result of Action

It is known that imidazole derivatives can have a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .

properties

IUPAC Name |

methyl 2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)9(2,3)8(13)16-4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNRDMIVNVNMJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2978493.png)

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)

![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)

![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)

![7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2978509.png)

![3H-Bis[1,2,5]oxadiazolo[3,4-b:3',4'-f]azepine-8,9-diamine](/img/structure/B2978512.png)